Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine
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Overview
Description
Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.34858 g/mol . It is also known by its synonym, N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclopropanamine . This compound is of interest due to its unique structure, which combines a benzyl group, a cyclopropyl ring, and a pyrrolidine moiety.
Preparation Methods
The synthesis of Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine involves several steps. One common synthetic route includes the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropanecarboxamide. This intermediate is then reduced using lithium aluminum hydride (LiAlH4) to yield N-benzylcyclopropylamine. Finally, the N-benzylcyclopropylamine is reacted with pyrrolidine-2-carboxaldehyde under reductive amination conditions to produce this compound .
Chemical Reactions Analysis
Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine can be compared with other similar compounds, such as:
N-benzylpyrrolidine: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylamine: Lacks the benzyl and pyrrolidine groups, leading to distinct reactivity and applications.
N-benzyl-N-methylcyclopropanamine: Similar structure but with a methyl group instead of the pyrrolidine moiety, which can affect its chemical behavior and biological activity.
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17(15-8-9-15)12-14-7-4-10-16-14/h1-3,5-6,14-16H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKROJKPGHWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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